N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-(4-pyridin-2-yloxypiperidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-18(14-21-19(24)15-6-2-1-3-7-15)22-12-9-16(10-13-22)25-17-8-4-5-11-20-17/h1-8,11,16H,9-10,12-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQMOQMRXKYELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure, featuring a piperidine ring and a pyridine moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

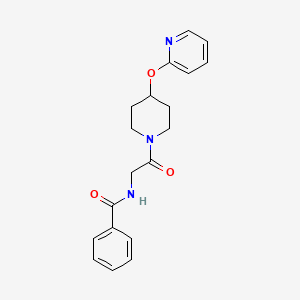

Chemical Structure and Properties

The compound can be represented by the following structure:

This compound has several functional groups that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within biological systems. The piperidine and pyridine rings facilitate hydrogen bonding and hydrophobic interactions, which are critical for binding to macromolecular targets.

Potential Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could suggest potential applications in neuropharmacology.

Antimicrobial Activity

Recent studies have shown that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, benzamides substituted with pyridine have demonstrated broad-spectrum antibacterial activity against gram-positive pathogens .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 75 µM |

| Compound B | Escherichia coli | 50 µM |

| N-(2-oxo...) | Bacillus subtilis | 100 µM |

Anti-inflammatory Effects

In vitro studies have indicated that benzamide derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines . This suggests that N-(2-oxo...) could be explored for therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to N-(2-oxo...). The results indicated that these compounds effectively inhibited the growth of multiple bacterial strains, with some achieving over 90% inhibition at low concentrations . -

Case Study on Anti-inflammatory Activity :

Another research focused on the anti-inflammatory effects of benzamide derivatives. The study found that certain compounds significantly reduced inflammation markers in cell cultures, suggesting a mechanism through which these compounds could be developed as anti-inflammatory agents .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, and reported biological activities:

Key Structural Variations and Implications

Piperidine vs. Pyrrolidine Rings :

- The target compound uses a piperidine ring (6-membered), whereas analogs like N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-(trifluoromethyl)benzamide () employ a pyrrolidine (5-membered). Smaller rings may alter binding pocket compatibility and pharmacokinetics (e.g., bioavailability) due to reduced steric hindrance .

Substituent Effects on Bioactivity: Thiazolidinone derivatives () exhibit anticonvulsant activity, likely due to the thiazolidinone ring’s ability to modulate ion channels or GABAergic pathways . Hydroxycarbamoyl groups () are critical for HDAC inhibition, enabling zinc chelation in enzyme active sites . Trifluoromethyl groups () enhance lipophilicity and metabolic stability, favoring CNS penetration or prolonged half-life.

Q & A

Q. What are the key considerations in synthesizing N-(2-oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)benzamide to ensure high yield and purity?

Methodological Answer:

- Reaction Optimization : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, ensuring efficient amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while minimizing side reactions .

- Purification : Employ gradient column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the target compound. Confirm purity via HPLC (≥95%) and characterize using NMR and mass spectrometry .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Resolve piperidine, pyridinyloxy, and benzamide moieties. Key signals include the carbonyl (δ ~167-170 ppm in ¹³C) and aromatic protons (δ ~7.0-8.5 ppm in ¹H) .

- 2D NMR (COSY, HSQC) : Assign complex proton-proton and carbon-proton correlations in crowded regions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~394.16) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) to validate stereochemistry .

Q. What solvent systems and chromatographic techniques are optimal for purifying this compound post-synthesis?

Methodological Answer:

- Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) for non-polar intermediates.

- Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final purification .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMSO, triethylamine) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Assay Standardization :

- Cell Lines : Use consistent cell models (e.g., HEK293 for receptor binding) to minimize variability .

- Control Experiments : Include positive controls (e.g., known GPCR ligands) and validate assay reproducibility .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .

Q. What strategies are recommended for designing selective receptor binding assays to study this compound's mechanism of action?

Methodological Answer:

- Target Prioritization : Use computational docking (e.g., AutoDock Vina) to predict affinity for GPCRs or kinases .

- Competitive Binding Assays :

- Radioligand Displacement : Incubate with ³H-labeled antagonists (e.g., 5-CT for serotonin receptors) to measure Ki values .

- Fluorescence Polarization : Tagged probes (e.g., FITC-conjugated ligands) enable real-time binding kinetics .

- Selectivity Screening : Test against off-target receptors (e.g., adrenergic, histamine receptors) using panels like Eurofins Cerep .

Q. How can computational chemistry tools be utilized to predict the pharmacokinetic properties of this benzamide derivative?

Methodological Answer:

- ADMET Prediction :

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., with GROMACS) to assess binding stability and residence time .

Q. What experimental approaches are used to determine the crystal structure of such compounds, and how does crystallography inform SAR studies?

Methodological Answer:

- Crystallization : Screen solvents (e.g., methanol/chloroform) and use vapor diffusion methods to grow single crystals .

- Data Collection : Perform X-ray diffraction (λ = 1.5418 Å, Rigaku Spider) and refine structures with SHELXL .

- SAR Insights : Analyze hydrogen bonds (e.g., between benzamide carbonyl and receptor residues) to guide structural modifications for enhanced affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.